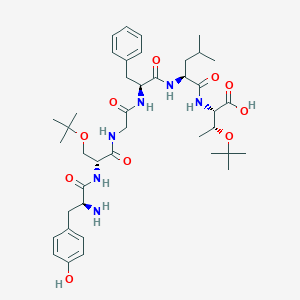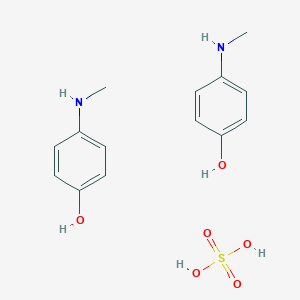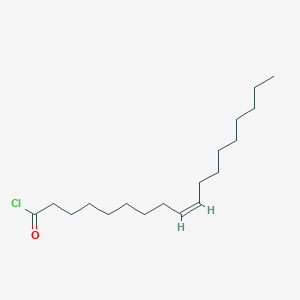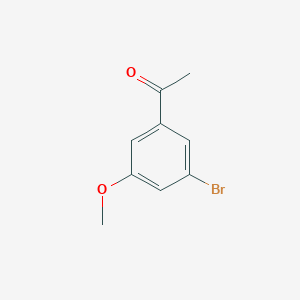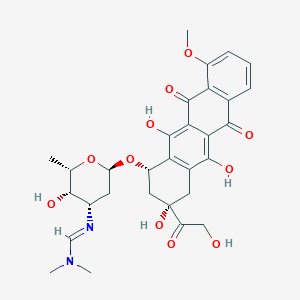
3'-Desamino-3'-dimethylformamidinedoxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Desamino-3'-dimethylformamidinedoxorubicin, also known as ADMF, is a synthetic derivative of doxorubicin, a commonly used chemotherapy drug. ADMF was developed to improve upon the efficacy and reduce the toxic side effects of doxorubicin. ADMF has shown promise in preclinical studies as a potential anti-cancer drug.
Mécanisme D'action
3'-Desamino-3'-dimethylformamidinedoxorubicin exerts its anti-cancer effects by intercalating into DNA and inhibiting DNA synthesis and replication. Additionally, 3'-Desamino-3'-dimethylformamidinedoxorubicin can induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 3'-Desamino-3'-dimethylformamidinedoxorubicin is not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
3'-Desamino-3'-dimethylformamidinedoxorubicin has been shown to have a similar toxicity profile to doxorubicin in preclinical studies. However, 3'-Desamino-3'-dimethylformamidinedoxorubicin has improved pharmacokinetics, including increased solubility and decreased clearance, which may lead to reduced toxicity in vivo. 3'-Desamino-3'-dimethylformamidinedoxorubicin has also been shown to have less cardiotoxicity than doxorubicin, a common side effect of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3'-Desamino-3'-dimethylformamidinedoxorubicin has several advantages for use in lab experiments. It has a well-defined chemical structure, allowing for easy synthesis and characterization. 3'-Desamino-3'-dimethylformamidinedoxorubicin also has potent anti-cancer effects, making it a useful tool for studying cancer biology. However, 3'-Desamino-3'-dimethylformamidinedoxorubicin has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several potential future directions for 3'-Desamino-3'-dimethylformamidinedoxorubicin research. One area of interest is the development of 3'-Desamino-3'-dimethylformamidinedoxorubicin-based combination therapies for cancer. 3'-Desamino-3'-dimethylformamidinedoxorubicin may also have applications in other diseases, such as viral infections and autoimmune disorders. Further investigation into the mechanism of action of 3'-Desamino-3'-dimethylformamidinedoxorubicin is needed to fully understand its anti-cancer effects. Additionally, 3'-Desamino-3'-dimethylformamidinedoxorubicin may be useful as a tool for studying DNA intercalation and replication.
Méthodes De Synthèse
3'-Desamino-3'-dimethylformamidinedoxorubicin is synthesized by modifying the chemical structure of doxorubicin. The synthesis involves the removal of the amine group at the 3' position of the sugar moiety and the addition of a dimethylformamide group at the same position. This modification alters the physicochemical properties of the drug, allowing for improved pharmacokinetics and reduced toxicity.
Applications De Recherche Scientifique
3'-Desamino-3'-dimethylformamidinedoxorubicin has been extensively studied in preclinical models of cancer. In vitro studies have shown that 3'-Desamino-3'-dimethylformamidinedoxorubicin has potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 3'-Desamino-3'-dimethylformamidinedoxorubicin can inhibit tumor growth and prolong survival in animal models of cancer.
Propriétés
Numéro CAS |
119864-31-2 |
|---|---|
Nom du produit |
3'-Desamino-3'-dimethylformamidinedoxorubicin |
Formule moléculaire |
C30H34N2O11 |
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C30H34N2O11/c1-13-25(35)16(31-12-32(2)3)8-20(42-13)43-18-10-30(40,19(34)11-33)9-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(41-4)21(14)28(24)38/h5-7,12-13,16,18,20,25,33,35,37,39-40H,8-11H2,1-4H3/t13-,16-,18-,20-,25+,30-/m0/s1 |
Clé InChI |
ULJQQPCJMGOUAT-JCBJOBGESA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N=CN(C)C)O |
Synonymes |
3'-desamino-3'-dimethylformamidinedoxorubicin 3'-DFD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



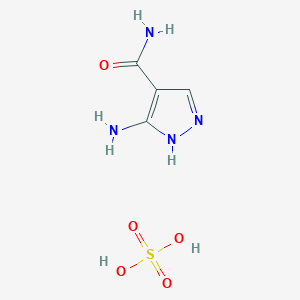
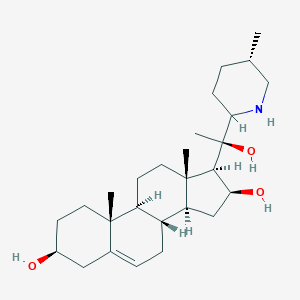
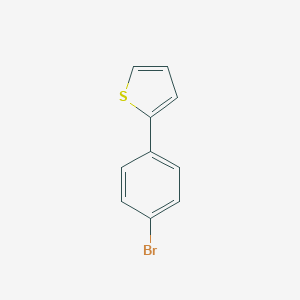
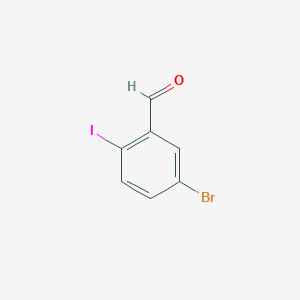
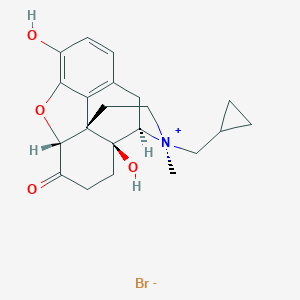
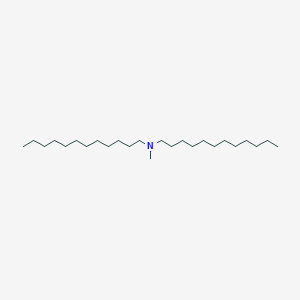
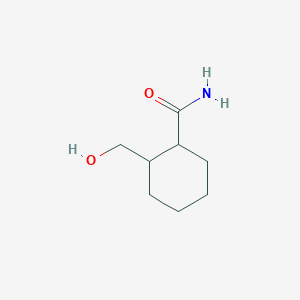
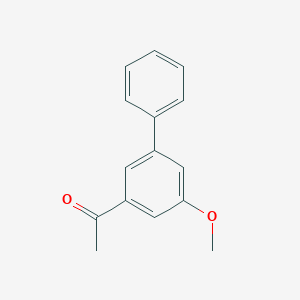
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
